Indoline-2-carbonitrile
Overview
Description
Indoline-2-carbonitrile is a heterocyclic organic compound that features an indoline core with a nitrile group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzyl cyanides under reductive conditions. This method typically uses palladium catalysts and hydrogen gas to facilitate the reduction and cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, typically involving controlled temperatures and pressures, as well as the use of specific catalysts to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Indoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indoline-2-carboxylic acid.
Reduction: Indoline-2-amine.
Substitution: Various halogenated indoline derivatives.
Scientific Research Applications
Indoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of indoline-2-carbonitrile involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Indole-2-carbonitrile: Similar structure but with an indole core instead of indoline.
Indoline-3-carbonitrile: Nitrile group attached to the third carbon atom instead of the second.
Indole-3-carbonitrile: Indole core with a nitrile group at the third carbon.
Uniqueness: Indoline-2-carbonitrile is unique due to its specific positioning of the nitrile group on the indoline core, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYYQMIHAQJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283241 | |
Record name | 1H-Indole-2-carbonitrile, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956382-55-0 | |
Record name | 1H-Indole-2-carbonitrile, 2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carbonitrile, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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